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Compound of Interest

Compound Name: 6-Fluorohexanal

Cat. No.: B1655487 Get Quote

For researchers, scientists, and drug development professionals, the accurate characterization

of chemical compounds is paramount. This guide provides a comprehensive cross-reference of

experimental data for 6-Fluorohexanal with established literature and predicted values. By

presenting key physical properties, detailed experimental protocols, and spectral data, this

document aims to be an essential resource for those utilizing 6-Fluorohexanal in their work.

Physical and Spectral Properties: A Comparative
Analysis
A thorough understanding of a compound's physical and spectral properties is fundamental to

its application in research and development. The following table summarizes the key literature

and predicted values for 6-Fluorohexanal, offering a baseline for comparison with in-house

experimental data.
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Property Literature/Predicted Value

Molecular Formula C₆H₁₁FO

Molecular Weight 118.15 g/mol

Boiling Point 149.7 °C at 760 mmHg[1]

Melting Point Not available

Density 0.906 g/cm³

Refractive Index 1.38

¹H NMR (Predicted) See Predicted Spectral Data section below.

¹³C NMR (Predicted) See Predicted Spectral Data section below.

IR (Predicted) See Predicted Spectral Data section below.

Mass Spec (Predicted) See Predicted Spectral Data section below.

Experimental Workflow for Data Comparison
The following diagram outlines the logical workflow for comparing experimentally obtained data

for 6-Fluorohexanal with established literature and predicted values. This process ensures a

rigorous and systematic approach to compound verification.
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Caption: Workflow for the comparison of experimental and literature data.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following

sections provide established protocols for the synthesis, purification, and analysis of 6-
Fluorohexanal.
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Synthesis of 6-Fluorohexanal via Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for oxidizing

primary alcohols to aldehydes.[2][3][4][5]

Materials:

6-Fluorohexan-1-ol

Dess-Martin periodinane (DMP)

Dichloromethane (DCM), anhydrous

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Magnesium sulfate (MgSO₄), anhydrous

Round-bottom flask

Magnetic stirrer and stir bar

Argon or Nitrogen gas supply

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 6-fluorohexan-1-ol in anhydrous DCM in a round-bottom flask under an inert

atmosphere (Argon or Nitrogen).

Cool the solution to 0 °C using an ice bath.

Slowly add Dess-Martin periodinane to the stirred solution. The reaction is typically

exothermic.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated

aqueous Na₂S₂O₃.

Stir vigorously until the solid dissolves.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator.

Purification by Distillation
Aldehydes can be effectively purified by distillation due to their relatively low boiling points

compared to the corresponding alcohols and carboxylic acids.[6][7][8]

Materials:

Crude 6-Fluorohexanal

Distillation apparatus (distilling flask, condenser, receiving flask)

Heating mantle

Boiling chips

Thermometer

Procedure:

Set up the distillation apparatus. Ensure all glassware is dry.

Add the crude 6-Fluorohexanal and boiling chips to the distilling flask.

Gently heat the flask using a heating mantle.
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Monitor the temperature at the still head. Collect the fraction that distills at the expected

boiling point of 6-Fluorohexanal (approximately 149.7 °C at atmospheric pressure).

Collect the purified product in a pre-weighed receiving flask.

Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Injector Temperature: 250 °C

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up

to a higher temperature (e.g., 250 °C).

Carrier Gas: Helium at a constant flow rate.

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

¹H NMR: Acquire the spectrum and integrate the signals. The aldehyde proton should appear

as a triplet around 9.7 ppm.

¹³C NMR: Acquire the proton-decoupled spectrum. The carbonyl carbon should be observed

downfield, typically around 202 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an

ATR accessory.

Acquire the spectrum and look for the characteristic C=O stretch of the aldehyde at

approximately 1730 cm⁻¹. Also, look for the C-H stretch of the aldehyde proton around 2720

and 2820 cm⁻¹.
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Predicted Spectral Data for 6-Fluorohexanal
In the absence of publicly available experimental spectra, computational prediction tools

provide valuable reference data.

Predicted ¹H NMR Spectrum (in CDCl₃)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.77 t 1H -CHO

~4.49 dt 2H -CH₂-F

~2.46 td 2H -CH₂-CHO

~1.75 - 1.60 m 4H -CH₂-CH₂-CH₂F

~1.50 - 1.40 m 2H -CH₂-CH₂-CHO

Predicted ¹³C NMR Spectrum (in CDCl₃)
Chemical Shift (ppm) Assignment

~202.5 -CHO

~83.9 (d, J ≈ 164 Hz) -CH₂-F

~43.8 -CH₂-CHO

~29.9 (d, J ≈ 20 Hz) -CH₂-CH₂F

~25.8 -CH₂-CH₂-CH₂F

~21.7 -CH₂-CH₂-CHO

Predicted Key IR Absorptions
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Wavenumber (cm⁻¹) Functional Group

~2940, 2865 C-H stretch (alkane)

~2820, 2720 C-H stretch (aldehyde)

~1730 C=O stretch (aldehyde)

~1465 C-H bend (alkane)

~1050 C-F stretch

Predicted Mass Spectrum (EI)
Molecular Ion (M⁺): m/z 118

Key Fragments: m/z 100 ([M-H₂O]⁺), m/z 89 ([M-CHO]⁺), m/z 73, m/z 55, m/z 44 ([C₂H₄O]⁺,

McLafferty rearrangement), m/z 33 ([CH₂F]⁺)

Alternatives to 6-Fluorohexanal in Drug
Development
The introduction of fluorine into drug candidates can significantly enhance their

pharmacological properties, including metabolic stability and binding affinity.[9] When

considering alternatives to 6-Fluorohexanal, researchers often explore other fluorinated

building blocks or bioisosteres of the aldehyde group.

Fluorinated Alternatives:

Positional Isomers: 2-Fluorohexanal, 3-Fluorohexanal, etc. The position of the fluorine atom

can dramatically alter the electronic properties and reactivity of the molecule.

Shorter or Longer Chain Fluoroaldehydes: e.g., 5-Fluoropentanal or 7-Fluoroheptanal. Chain

length can influence lipophilicity and spatial interactions within a binding pocket.

Branched Fluoroaldehydes: Introducing branching can provide steric bulk and affect

conformational preferences.
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Bioisosteric Replacements for the Aldehyde Group: Bioisosteres are functional groups with

similar steric and electronic properties that can be used to replace a given functionality to

improve potency, selectivity, or pharmacokinetic properties. For an aldehyde, potential

bioisosteres include:

Ketones: Offer a different angle for the carbonyl group and an additional point for

substitution.

Nitriles: Can act as a hydrogen bond acceptor and are generally more metabolically stable

than aldehydes.

Oxetanes: Can mimic the steric and electrostatic properties of a carbonyl group.

Small Heterocycles: Such as oxadiazoles or triazoles, can present different hydrogen

bonding patterns and metabolic profiles.

The selection of an appropriate alternative will depend on the specific goals of the drug design

project, including the desired target interactions and ADME (Absorption, Distribution,

Metabolism, and Excretion) properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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